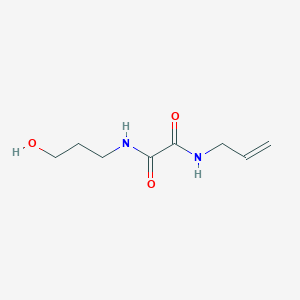
N-(3-hydroxypropyl)-N'-(prop-2-en-1-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxypropyl)-N’-(prop-2-en-1-yl)ethanediamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-N’-(prop-2-en-1-yl)ethanediamide can be achieved through a multi-step process involving the following steps:
Formation of the Hydroxypropyl Group: This can be done by reacting propylene oxide with a suitable amine to form 3-hydroxypropylamine.
Formation of the Propenyl Group: This can be achieved by reacting allyl chloride with a suitable amine to form N-allylamine.
Coupling Reaction: The final step involves coupling the 3-hydroxypropylamine and N-allylamine with ethylenediamine in the presence of a coupling agent such as carbodiimide to form N-(3-hydroxypropyl)-N’-(prop-2-en-1-yl)ethanediamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-N’-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The propenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens or nucleophiles like thiols can be used.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-N’-(prop-2-en-1-yl)ethanediamide would depend on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxypropyl and propenyl groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxypropyl)-N’-(prop-2-en-1-yl)ethanediamide: Unique due to the presence of both hydroxypropyl and propenyl groups.
N-(3-hydroxypropyl)ethanediamide: Lacks the propenyl group.
N-(prop-2-en-1-yl)ethanediamide: Lacks the hydroxypropyl group.
Uniqueness
N-(3-hydroxypropyl)-N’-(prop-2-en-1-yl)ethanediamide is unique due to the presence of both functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-N'-prop-2-enyloxamide |
InChI |
InChI=1S/C8H14N2O3/c1-2-4-9-7(12)8(13)10-5-3-6-11/h2,11H,1,3-6H2,(H,9,12)(H,10,13) |
InChI Key |
RMARJJJRDHSOQT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C(=O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















